molecular formula C41H63NO14 B190313 protoveratrine A CAS No. 143-57-7

protoveratrine A

Cat. No.: B190313
CAS No.: 143-57-7
M. Wt: 793.9 g/mol
InChI Key: HYTGGNIMZXFORS-UHFFFAOYSA-N
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Description

Protoveratrine A is a naturally occurring steroidal alkaloid found in the Veratrum species, particularly Veratrum album. It is known for its potent biological activities, including its effects on the cardiovascular system. This compound has been used historically in medicine for its hypotensive properties, making it a compound of significant interest in both pharmacology and toxicology .

Biochemical Analysis

Biochemical Properties

Protoveratrine A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cardiac sodium channel NaV1.5, where this compound acts as an inhibitor . This interaction is significant as it influences the ion exchange across the cardiac cells, leading to its cardiotoxic effects. Additionally, this compound has been shown to affect the efflux of potassium ions from muscle and nerve cells, further highlighting its role in ion transport and cellular excitability .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In muscle and nerve cells, it increases the uptake of potassium ions and the release of calcium ions, which are critical for muscle contraction and nerve transmission . In cardiac cells, this compound’s inhibition of the NaV1.5 channel leads to altered cardiac rhythms and potential bradycardia . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall pharmacological profile.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with ion channels and enzymes. By binding to the NaV1.5 cardiac sodium channel, this compound inhibits the flow of sodium ions, which is essential for the generation and propagation of action potentials in cardiac cells . This inhibition leads to a decrease in cardiac excitability and can result in bradycardia and other cardiac dysfunctions. Additionally, this compound’s interaction with potassium and calcium ion channels further modulates cellular excitability and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable in plasma for up to six months when stored at -80°C . Its effects on cellular function can vary over time. For instance, prolonged exposure to this compound can lead to sustained inhibition of ion channels, resulting in long-term alterations in cellular excitability and function . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Dosage Effects in Animal Models

The effects of this compound vary significantly with different dosages in animal models. At lower doses, this compound has been shown to increase the sleep apnea index in Sprague-Dawley rats, indicating its impact on respiratory function . Higher doses, however, can lead to severe cardiotoxic effects, including bradycardia and hypotension . These dosage-dependent effects are critical for determining the therapeutic window and potential toxicity of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation processes . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of this compound. These metabolic processes are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins and binding proteins that facilitate its movement across cellular membranes . In the brain, this compound has been shown to inhibit the active transport of L-DOPA, indicating its potential impact on neurotransmitter regulation . Additionally, this compound’s distribution within tissues is influenced by its binding affinity to specific cellular components, affecting its localization and accumulation.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various ion channels and enzymes . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments. Understanding this compound’s subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protoveratrine A involves complex organic reactions due to its intricate structure. Typically, the synthetic route includes multiple steps such as esterification, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, controlled temperatures, and precise pH levels to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, particularly from the roots and rhizomes of Veratrum species. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Protoveratrine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .

Scientific Research Applications

Protoveratrine A has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of detection and quantification methods.

    Biology: this compound is studied for its effects on cellular processes and its potential as a tool in cell biology research.

    Medicine: Historically used as an antihypertensive agent, this compound is now being investigated for its potential therapeutic applications in treating cardiovascular diseases and certain types of cancer.

    Industry: This compound is used in the development of insecticides due to its toxic properties

Comparison with Similar Compounds

Protoveratrine A is part of a group of alkaloids found in Veratrum species, including protoveratrine B, jervine, and veratramine. Compared to these compounds, this compound is unique due to its specific structure and potent biological activity. Protoveratrine B, for example, is also a potent hypotensive agent but has a different molecular structure and slightly different pharmacological profile .

List of Similar Compounds

Properties

IUPAC Name

[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTGGNIMZXFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861817
Record name 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Protoveratrine A?

A1: this compound primarily acts by binding to voltage-gated sodium channels (NaV) in excitable cells like neurons and muscle cells [, , , ]. This binding keeps the channels open for a prolonged period, leading to persistent depolarization.

Q2: How does this compound's interaction with sodium channels affect nerve and muscle cells?

A2: The prolonged depolarization caused by this compound leads to repetitive firing in nerve cells and sustained contraction in muscle cells [, , , ]. This can result in various physiological effects, including hypotension and bradycardia.

Q3: this compound is known to induce bradycardia. How does this occur?

A3: this compound stimulates receptors in the nodose ganglion or nearby structures, triggering a reflex activation of sinus bradycardia []. This effect is primarily mediated through the vagus nerve, as vagotomy significantly reduces or abolishes bradycardia induced by this compound.

Q4: Does this compound directly affect blood vessels to lower blood pressure?

A4: While this compound can induce hypotension, studies suggest this effect is mainly due to reflex mechanisms rather than direct vasodilation [, , , ]. It is thought to activate baroreceptors, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.

Q5: What is the role of the hypothalamus in this compound's hypotensive effect?

A5: Research indicates that an intact and excitable hypothalamus is crucial for this compound to exert its hypotensive effect []. Inhibiting the hypothalamus with barbiturates or creating lesions in this brain region significantly diminishes this compound-induced hypotension.

Q6: this compound can induce the release of various neurotransmitters. Can you elaborate on this?

A6: this compound, especially in calcium-deficient conditions, enhances the release of gamma-aminobutyrate (GABA) from brain slices [, ]. It also affects the release of acetylcholine from nerve terminals in the Auerbach plexus of the guinea pig ileum, particularly at low stimulation frequencies [].

Q7: What is the molecular formula and weight of this compound?

A7: this compound has a molecular formula of C39H61NO13 and a molecular weight of 763.9 g/mol.

Q8: How do structural modifications to this compound affect its hypotensive potency?

A9: Research suggests that modifications to the ester group at the C3 position of this compound can significantly impact its hypotensive activity []. This highlights the importance of this structural feature for its pharmacological effects.

Q9: Do structural changes to the ester group at the C15 position also influence hypotensive activity?

A10: Yes, studies involving synthetic Protoverine tetraesters reveal that alterations to the C15 ester group can significantly affect hypotensive potency []. This emphasizes the importance of both the C3 and C15 ester groups for this compound's pharmacological profile.

Q10: What are the known toxic effects of this compound?

A11: this compound can cause various adverse effects, primarily related to its potent action on the cardiovascular and nervous systems [, , ]. These include nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias.

Q11: Is there a difference in toxicity between this compound and other Veratrum alkaloids?

A12: Yes, this compound demonstrates different toxicity profiles compared to other Veratrum alkaloids like Veratridine [, , , ]. For example, this compound is more potent in inducing bradycardia and hypotension than Veratridine.

Q12: What analytical techniques are commonly used to identify and quantify this compound?

A12: Common methods for analyzing this compound include:

  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of this compound in biological samples [, ].
  • High-performance liquid chromatography with a diode-array detector (HPLC-DAD): This method, while less sensitive than HPLC-MS/MS, offers a more accessible option for quantifying this compound, especially when analyzing formulations like Veratrum aqua [].

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